2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
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Description
2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C19H22F3N5S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.15480138 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the thiazole ring , a common structural motif in many biologically active compounds.
Mode of Action
The thiazole ring is known to be planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This suggests that the compound may interact with its targets through π-π stacking interactions, hydrogen bonding, or other non-covalent interactions.
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the thiazole ring, which is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , suggests that the compound may have good bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives , the compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the reactivity of the cyclopropyl group can be influenced by the bond angles in the ring , which can be affected by environmental factors.
Properties
IUPAC Name |
2-cyclopropyl-4-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5S/c20-19(21,22)15-9-16(25-17(24-15)12-1-2-12)27-7-5-26(6-8-27)10-14-11-28-18(23-14)13-3-4-13/h9,11-13H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGIHBJWXGGFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CC4=CSC(=N4)C5CC5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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